![molecular formula C18H22O4S2 B14403778 2,2'-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol] CAS No. 88660-94-0](/img/structure/B14403778.png)
2,2'-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol] is an organic compound characterized by the presence of two phenolic rings connected by a disulfide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol] typically involves the reaction of 4-ethyl-6-(hydroxymethyl)phenol with a disulfide-forming reagent. One common method is the oxidative coupling of thiols to form the disulfide bond. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of thiols.
Substitution: Formation of substituted phenolic derivatives.
Aplicaciones Científicas De Investigación
2,2’-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2’-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol] involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. The phenolic groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. This compound may interact with various molecular targets, including enzymes and cellular components, through its redox activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Disulfanediylbis[4,6-dimethylnicotinonitrile]
- 4,4’-Disulfanediylbis[2,6-bis(2-methyl-2-propanyl)phenol]
Uniqueness
2,2’-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol] is unique due to its specific substitution pattern on the phenolic rings, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
88660-94-0 |
|---|---|
Fórmula molecular |
C18H22O4S2 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
4-ethyl-2-[[5-ethyl-2-hydroxy-3-(hydroxymethyl)phenyl]disulfanyl]-6-(hydroxymethyl)phenol |
InChI |
InChI=1S/C18H22O4S2/c1-3-11-5-13(9-19)17(21)15(7-11)23-24-16-8-12(4-2)6-14(10-20)18(16)22/h5-8,19-22H,3-4,9-10H2,1-2H3 |
Clave InChI |
VJGAYLUQAWAYKH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C(=C1)SSC2=CC(=CC(=C2O)CO)CC)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


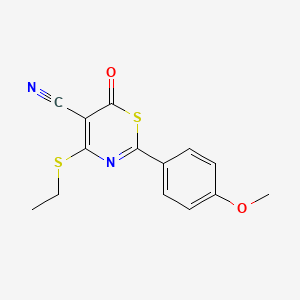
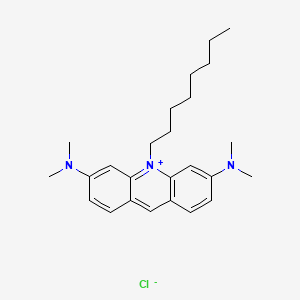
![2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14403706.png)

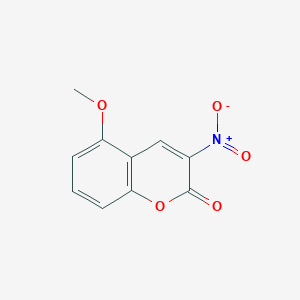
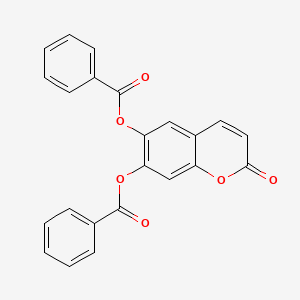
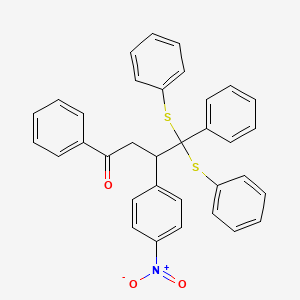
![4,4-Dimethyl-2-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14403745.png)

![[5-(Pent-4-EN-1-YL)furan-2-YL]methanol](/img/structure/B14403763.png)
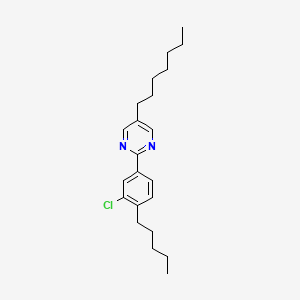
![N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide](/img/structure/B14403787.png)

![N-[2,2-Bis(dimethylamino)ethenyl]thiourea](/img/structure/B14403799.png)
